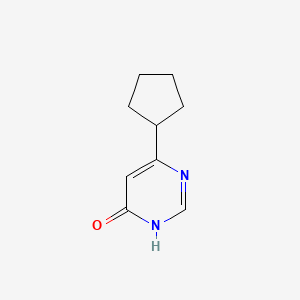

6-Cyclopentylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-cyclopentyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-5-8(10-6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBGCVWONHQIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302833 | |

| Record name | 6-Cyclopentyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-25-3 | |

| Record name | 6-Cyclopentyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159818-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclopentyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Amino-6-cyclopentylpyrimidin-4-ol

A key synthetic route involves starting from 2-amino-6-cyclopentylpyrimidin-4-ol, which can be transformed into various derivatives including 4-chloro-6-cyclopentylpyrimidin-2-amine (a related compound), indicating the availability of this compound as a precursor or intermediate.

- Reaction conditions : Treatment with tetraethylammonium chloride, N,N-dimethylaniline, and phosphorus oxychloride in acetonitrile at 110 °C for 20 minutes.

- Outcome : This process yields 2-amino-4-chloro-6-cyclopentylpyrimidine, which suggests that the initial this compound can be accessed or derived from similar intermediates.

This method highlights the use of chlorination agents and nucleophilic substitution to manipulate the pyrimidine ring.

Palladium-Catalyzed Coupling Reactions

Another approach involves palladium-catalyzed coupling reactions to install functional groups onto the pyrimidine ring, which can be adapted for the synthesis of this compound derivatives.

- Example : Use of palladium dichloride with triethylamine in 1-methyl-pyrrolidin-2-one at 75 °C under inert atmosphere for 6 hours to prepare cyclopentyl-substituted pyrimidine derivatives.

- Yields : Reported yields for related coupling reactions are in the range of 81% to 85%, indicating efficient conversion.

These coupling reactions are often followed by further functional group transformations, such as amination or hydroxylation, to yield the desired pyrimidin-4-ol structure.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The chlorination route using phosphorus oxychloride is rapid but requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions.

- Palladium-catalyzed coupling offers versatility for introducing cyclopentyl groups with high yields and is compatible with various functional groups.

- Nucleophilic substitution reactions on halogenated pyrimidines provide a robust method for cyclopentyl group installation, with solvent and temperature optimization critical to maximize yield and purity.

- Purification typically involves standard organic workup procedures including extraction, washing, drying, and sometimes chromatographic purification to obtain analytically pure this compound or its intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentylpyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

6-Cyclopentylpyrimidin-4-ol serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in the development of novel materials and pharmaceuticals. The compound can undergo reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives that can be tailored for specific applications.

Synthetic Routes

The common synthetic route involves the cyclization of cyclopentanone with guanidine under basic conditions. This method can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

Biological Research Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Additionally, its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests its use as an anti-inflammatory agent .

Case Studies

-

Antiviral Activity Study

A study investigated the antiviral effects of compounds related to this compound against RNA viruses. The results showed significant inhibition of viral replication, highlighting its potential as a broad-spectrum antiviral agent . -

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives. The findings demonstrated effective inhibition against multidrug-resistant bacterial strains, suggesting its utility in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-Cyclopentylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural analogs of 6-Cyclopentylpyrimidin-4-ol, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The cyclopentyl group in this compound contributes to significant hydrophobicity, similar to the tert-butyl group in 6-(tert-Butyl)pyrimidin-4-ol . Both substituents may enhance membrane permeability but reduce aqueous solubility.

- Solubility: Amino (NH₂) and methoxy (OCH₃) groups in 6-Amino-2-methoxypyrimidin-4-ol improve solubility via hydrogen bonding, contrasting with the hydrophobic cyclopentyl group .

Biological Activity

6-Cyclopentylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a cyclopentyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its interaction with biological targets.

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | Target Virus | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6′-Fluoroaristeromycin | MERS-CoV | 0.37 | Inhibition of SAH hydrolase |

| This compound | TBD | TBD | TBD |

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigating the effects of pyrimidine derivatives on cancer cell lines such as HepG2 and MCF7 reported that these compounds could significantly reduce cell viability.

Table 2: Cytotoxicity of Pyrimidine Derivatives

| Cell Line | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| HepG2 | This compound | TBD | Apoptosis induction |

| MCF7 | Similar Derivative | 8.26 | Cell cycle arrest |

The mechanisms by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Pyrimidine derivatives have been observed to cause cell cycle arrest at specific phases, which is crucial for halting tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that variations in substituents on the pyrimidine ring significantly affect potency and selectivity towards specific biological targets.

Key Findings:

- Cyclopentyl Group : The presence of the cyclopentyl group enhances lipophilicity, potentially improving cellular uptake.

- Hydroxyl Group : The hydroxyl group at the 4-position may play a role in hydrogen bonding interactions with target proteins, enhancing binding affinity.

Q & A

Q. What are the established synthetic routes for 6-Cyclopentylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentyl substituent’s position and pyrimidine ring structure. For example, ¹H NMR of 1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol shows distinct aromatic proton shifts at δ 8.2–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 207.1002 for C₉H₁₁N₂O). Infrared (IR) spectroscopy identifies hydroxyl (3200–3400 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

Standardize Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control solvents (DMSO ≤ 0.1% v/v) .

Dose-Response Analysis : Perform IC₅₀ determinations across multiple concentrations to account for non-linear effects .

Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding variables (e.g., impurity interference) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 1–13 using HCl/NaOH).

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, 254 nm UV detection). For pyrimidine derivatives, acidic conditions (pH < 3) often hydrolyze the hydroxyl group, while alkaline conditions (pH > 10) promote ring-opening .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.